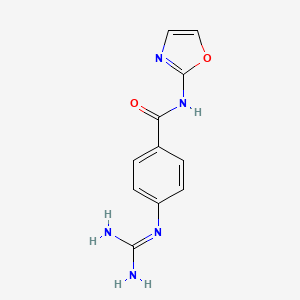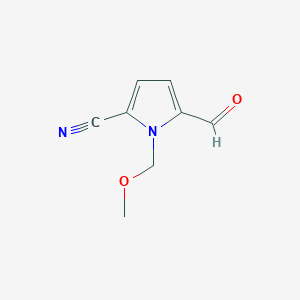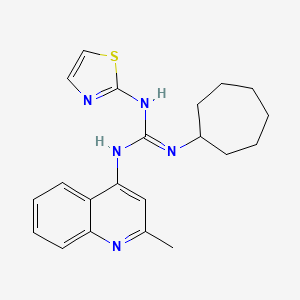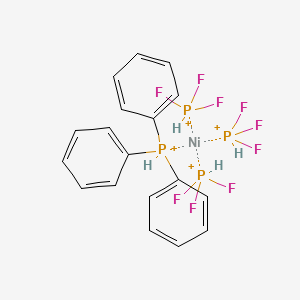
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is a complex organometallic compound that features nickel as the central metal atom coordinated with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel typically involves the reaction of nickel precursors with phosphanyl ligands under controlled conditions. One common method involves the use of nickel chloride or nickel bromide as the starting material, which is then reacted with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new nickel complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-phosphanyl derivatives.
科学的研究の応用
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation processes.
Materials Science: It is investigated for its potential use in the development of advanced materials, including conductive polymers and metal-organic frameworks.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or as a tool in biochemical research.
Industrial Applications: It is explored for its use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where ligands can be activated and transformed through processes such as oxidative addition, reductive elimination, and ligand exchange. The specific molecular targets and pathways involved depend on the nature of the reaction and the substrates used.
類似化合物との比較
Similar Compounds
Tris(triphenylphosphine)nickel: A similar compound where all ligands are triphenylphosphine.
Bis(trifluorophosphine)nickel: A compound with two trifluorophosphine ligands.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.
Uniqueness
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is unique due to the combination of trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands, which impart distinct electronic and steric properties to the nickel center. This unique ligand environment can lead to different reactivity and selectivity compared to other nickel complexes, making it valuable for specific catalytic and material applications.
特性
分子式 |
C18H19F9NiP4+4 |
|---|---|
分子量 |
588.9 g/mol |
IUPAC名 |
nickel;trifluorophosphanium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.3F3HP.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-4(2)3;/h1-15H;3*4H;/q;3*+1;/p+1 |
InChIキー |
ZUICNOMBZXHDNN-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
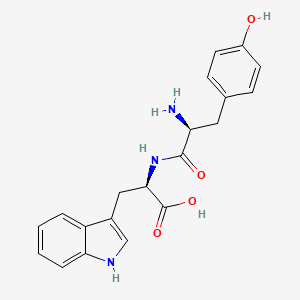
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
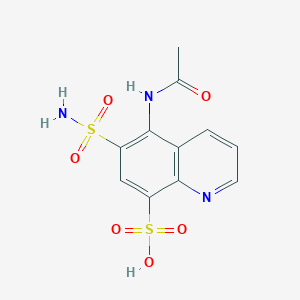
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)

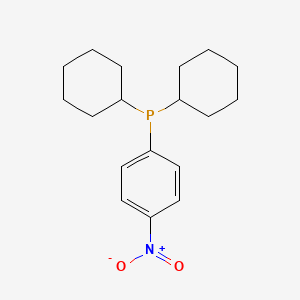
![2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B15210323.png)
![Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B15210330.png)
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
